5-Bromo-2-chloro-DL-phenylalanine: Structural Causality, Physicochemical Profiling, and Applications in Advanced Drug Development
5-Bromo-2-chloro-DL-phenylalanine: Structural Causality, Physicochemical Profiling, and Applications in Advanced Drug Development
Executive Summary
The strategic incorporation of halogen atoms onto the phenyl ring of amino acids has revolutionized medicinal chemistry, enabling precise tuning of metabolic stability, receptor binding affinity, and supramolecular self-assembly[1]. Among these specialized building blocks, 5-Bromo-2-chloro-DL-phenylalanine represents a highly constrained, dual-halogenated derivative.
By strategically placing a chlorine atom at the ortho (2-) position and a bromine atom at the meta (5-) position, this molecule introduces profound steric and electronic perturbations. The ortho-chlorine restricts the rotameric freedom of the amino acid side chain via steric hindrance with the peptide backbone, while the highly polarizable meta-bromine introduces a strong
Physicochemical Profiling & Quantitative Data
To effectively utilize 5-Bromo-2-chloro-DL-phenylalanine in synthetic workflows, researchers must account for the distinct properties of both its native and N-terminally protected forms. The Fmoc-protected variant is the industry standard for Solid-Phase Peptide Synthesis (SPPS)[3].
Table 1: Core Physicochemical Properties
| Property | Unprotected Amino Acid | Fmoc-Protected Derivative |
| Chemical Name | 5-Bromo-2-chloro-DL-phenylalanine | N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine |
| CAS Number | 1270324-45-2[4][5] | 1694226-46-4[3] |
| Molecular Formula | C9H9BrClNO2[4][5] | C24H19BrClNO4[3] |
| Molecular Weight | 278.53 g/mol [4][5] | 500.78 g/mol [3] |
| Stereochemistry | DL (Racemic mixture) | DL (Racemic mixture) |
| Primary Application | Endogenous receptor modulation, Precursor | SPPS, Supramolecular Hydrogelation |
Note: The use of the DL-racemate in library synthesis deliberately generates diastereomeric mixtures upon incorporation into chiral peptide sequences, allowing for high-throughput screening of spatial orientations in structure-activity relationship (SAR) studies.
Mechanistic Causality in Drug Discovery
As an application scientist, it is critical to understand why this specific halogenation pattern drives biological and material outcomes.
Neuroprotection via Receptor Modulation
Endogenous halogenated derivatives of phenylalanine have demonstrated significant neuroprotective actions. For instance, brominated phenylalanine derivatives can reversibly depress ionotropic glutamate receptor function at excitatory synapses, mitigating excitotoxicity during brain ischemia[6]. The 5-bromo-2-chloro substitution pattern enhances the lipophilicity (LogP) of the molecule, allowing for superior blood-brain barrier (BBB) penetration compared to unhalogenated L-Phe, while the bulky halogens optimize the fit within the hydrophobic pockets of allosteric receptor sites.
Modulation of Amyloidogenesis
In amyloid research, aromatic-aromatic (
Low-Molecular-Weight (LMW) Supramolecular Hydrogels
Fmoc-protected phenylalanine derivatives are privileged scaffolds for LMW supramolecular hydrogels used in drug delivery[2]. The gelation causality relies heavily on halogen bonding. The polarizable bromine at the 5-position acts as a Lewis acid (
Fig 1: Mechanistic pathways driven by dual halogenation of the phenylalanine scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical Quality Control (QC) checkpoints.
Protocol A: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Due to the significant steric hindrance imparted by the ortho-chlorine atom, standard coupling reagents (like HBTU) often yield incomplete reactions. This protocol utilizes the highly reactive DIC/Oxyma pure system.
Materials:
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Resin: Rink Amide AM resin (loading 0.5 mmol/g)
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Amino Acid: N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine (3.0 equivalents)
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Activators: N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq), Oxyma Pure (3.0 eq)
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Solvent: N,N-Dimethylformamide (DMF)
Step-by-Step Workflow:
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Swelling: Swell the resin in DMF for 30 minutes at room temperature.
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Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
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Pre-activation: Dissolve Fmoc-5-Bromo-2-chloro-DL-phenylalanine, Oxyma Pure, and DIC in a minimum volume of DMF. Stir for 3 minutes to form the active ester.
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Coupling: Add the activated mixture to the resin. Agitate at 40°C for 2 hours. Causality note: Elevated temperature overcomes the steric barrier of the ortho-chlorine.
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Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents.
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Result: If beads are colorless/yellow, coupling is complete. If blue, repeat Step 4.
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-
Cleavage: Treat the final peptide-resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to yield the crude diastereomeric peptide mixture.
Fig 2: Self-validating SPPS workflow for incorporating Fmoc-5-Bromo-2-chloro-DL-phenylalanine.
Protocol B: Preparation of LMW Supramolecular Hydrogels
Halogenated Fmoc-Phe derivatives can spontaneously self-assemble into
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Solubilization: Weigh 10 mg of N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine into a glass vial. Add 100 µL of Dimethyl Sulfoxide (DMSO) and vortex until fully dissolved.
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Solvent-Triggered Gelation: Rapidly inject 900 µL of double-distilled water (or PBS buffer, pH 7.4) into the DMSO solution to achieve a final concentration of 1% w/v.
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Incubation: Allow the vial to rest undisturbed at 25°C for 12 hours. The hydrophobic collapse and subsequent halogen-bond-directed stacking will drive fibril formation[2].
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Self-Validation (Inversion & Rheology):
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Primary QC: Invert the vial. A successful hydrogel will support its own weight without flowing.
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Secondary QC: Perform oscillatory rheology. A valid gel state is confirmed when the storage modulus (G') is at least one order of magnitude greater than the loss modulus (G'').
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Conclusion
5-Bromo-2-chloro-DL-phenylalanine is not merely a structural anomaly; it is a highly engineered chemical tool. By leveraging the steric gating of the ortho-chlorine and the
References
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Next Peptide. 1270324-45-2 | 5-Bromo-2-chloro-DL-phenylalanine. Available at:[Link]
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Chemdad. 5-Bromo-2-chloro-DL-phenylalanine Basic Information. Available at: [Link]
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Howei Pharm. CAS 1694226-46-4 | N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine. Available at: [Link]
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Stroke (AHA Journals). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Available at: [Link]
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National Library of Medicine (PMC). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Available at: [Link]
-
ResearchGate. Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives. Available at: [Link]
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